molecular formula C20H23N3O2 B1678054 Oxiperomide CAS No. 5322-53-2

Oxiperomide

Cat. No.: B1678054
CAS No.: 5322-53-2
M. Wt: 337.4 g/mol
InChI Key: NVDBBGBUTKLRSN-UHFFFAOYSA-N
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Description

    Oxiperomide: (chemical formula: CHNO) is an antipsychotic agent.

  • Clinical trials have demonstrated its ability to reduce dyskinesia in patients with Parkinson’s disease who are taking dopamine agonists, without exacerbating Parkinsonian symptoms. It achieves this by selectively antagonizing dopamine receptors .
  • Unfortunately, further development of this drug is not available, and it appears to have never been marketed.
  • Preparation Methods

    • Information on specific synthetic routes and industrial production methods for Oxiperomide is limited. it is typically administered orally.
  • Chemical Reactions Analysis

    • Oxiperomide likely undergoes various chemical reactions, but detailed studies are scarce.
    • Common reactions may include oxidation, reduction, and substitution.
    • Reagents and conditions used in these reactions remain unspecified.
    • Major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • Despite limited availability, Oxiperomide has potential applications in various fields:

        Chemistry: Its unique structure could inspire further research into novel drug design.

        Biology: Investigating its effects on dopamine receptors and neuronal pathways.

        Medicine: Addressing dyskinesia in Parkinson’s patients.

        Industry: Although not widely used, it may have industrial applications.

  • Mechanism of Action

    • Oxiperomide’s mechanism involves selective antagonism of dopamine receptors.
    • It modulates dopamine signaling pathways, contributing to its effects on dyskinesia.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are lacking due to limited data.
    • No specific list of similar compounds is available.

    Properties

    IUPAC Name

    3-[1-(2-phenoxyethyl)piperidin-4-yl]-1H-benzimidazol-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H23N3O2/c24-20-21-18-8-4-5-9-19(18)23(20)16-10-12-22(13-11-16)14-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,21,24)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NVDBBGBUTKLRSN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCOC4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H23N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30201306
    Record name Oxiperomide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30201306
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    337.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    5322-53-2
    Record name Oxiperomide [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005322532
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Oxiperomide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313681
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Oxiperomide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30201306
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-[1-(2-phenoxyethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name OXIPEROMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRO75M6RW2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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